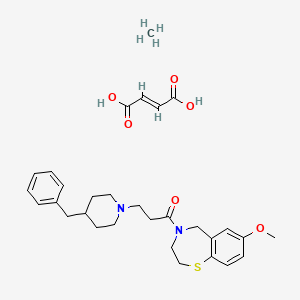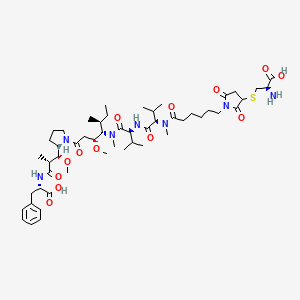
Denintuzumab mafodotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F via a maleimidocaproyl linker . This compound targets CD19, a B-cell-specific marker expressed in the majority of B-cell malignancies .
Métodos De Preparación
Denintuzumab mafodotin is synthesized through a multi-step process involving the conjugation of a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F. The conjugation is facilitated by a maleimidocaproyl linker . The industrial production of this compound involves large-scale bioreactors for the monoclonal antibody production, followed by chemical conjugation with the cytotoxic agent under controlled conditions .
Análisis De Reacciones Químicas
Denintuzumab mafodotin primarily undergoes internalization and subsequent release of the cytotoxic agent within the target cells . The major reactions involved include:
Aplicaciones Científicas De Investigación
Denintuzumab mafodotin has significant applications in scientific research, particularly in the fields of oncology and immunotherapy . It is used in:
Chemistry: Studying the conjugation chemistry and stability of antibody-drug conjugates.
Biology: Investigating the cellular mechanisms of antibody-drug conjugates and their interactions with target cells.
Medicine: Clinical trials for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma
Industry: Development of targeted cancer therapies and biopharmaceutical production.
Mecanismo De Acción
Denintuzumab mafodotin exerts its effects by targeting the CD19 antigen on B-cells . Upon binding to CD19, the compound is internalized, and the cytotoxic agent monomethyl auristatin F is released into the cytoplasm . This agent binds to tubulin, inhibiting microtubule polymerization, which disrupts mitosis and leads to cell death .
Comparación Con Compuestos Similares
Denintuzumab mafodotin is unique due to its specific targeting of CD19 and the use of monomethyl auristatin F as the cytotoxic agent . Similar compounds include:
Brentuximab vedotin: Targets CD30 and uses monomethyl auristatin E as the cytotoxic agent.
Polatuzumab vedotin: Targets CD79b and also uses monomethyl auristatin E.
Loncastuximab tesirine: Targets CD19 but uses a different cytotoxic agent, pyrrolobenzodiazepine.
These compounds share the common feature of being antibody-drug conjugates but differ in their target antigens and cytotoxic agents, highlighting the specificity and versatility of this compound .
Propiedades
| Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. | |
Número CAS |
1399672-02-6 |
Fórmula molecular |
C52H83N7O13S |
Peso molecular |
1046.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |
Clave InChI |
BXTJCSYMGFJEID-XMTADJHZSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)
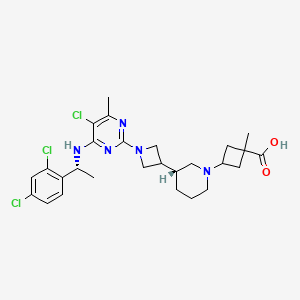
![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
![tert-butyl-[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B10855442.png)

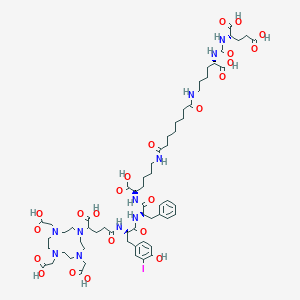
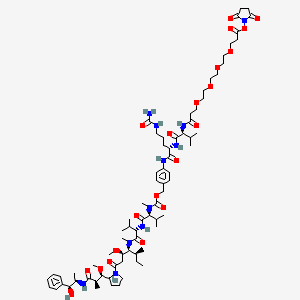
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
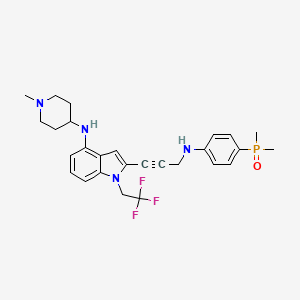
![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
